REACTION_CXSMILES
|
C([N:8]1[C:13](=[O:14])[CH2:12][O:11][C:10]2[N:15]=[CH:16][C:17]([Br:19])=[CH:18][C:9]1=2)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(Br)C1C=CC=CC=1>CN(C=O)C>[Br:19][C:17]1[CH:16]=[N:15][C:10]2[O:11][CH2:12][C:13](=[O:14])[NH:8][C:9]=2[CH:18]=1 |f:1.2.3|
|
Name
|
Intermediate 67
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2=C(OCC1=O)N=CC(=C2)Br
|
Name
|
|
Quantity
|
513 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
intermediate 66
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered free of insolubles
|
Type
|
CUSTOM
|
Details
|
the DMF was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude oil which
|
Type
|
CUSTOM
|
Details
|
was purified by MPLC (90 g silica gel column, 9:1 (methylene chloride/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OCC(N2)=O)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |